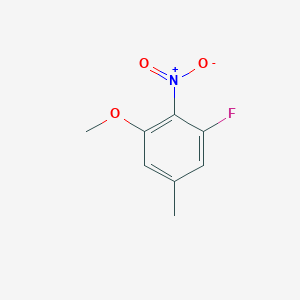

1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene

Description

Contextualization within Modern Organic Synthesis and Design

In the landscape of modern organic synthesis, the demand for sophisticated molecules with tailored properties has driven the exploration of versatile chemical scaffolds. Fluoronitrobenzene derivatives have emerged as crucial intermediates due to the combined influence of their functional groups. The fluorine atom, with its high electronegativity and small size, can modulate the electronic environment of the aromatic ring and influence the reactivity of adjacent functional groups. mdpi.com This can lead to enhanced metabolic stability and binding affinity in biologically active molecules. mdpi.com

The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution reactions. wikipedia.org This reactivity is a cornerstone of modern synthetic strategies, allowing for the facile introduction of a wide array of nucleophiles to construct highly functionalized aromatic systems. The interplay between the fluoro and nitro groups, along with other substituents, provides a powerful tool for chemists to fine-tune the steric and electronic properties of molecules, thereby enabling the rational design of new compounds with desired characteristics.

Strategic Importance of Substituted Aromatic Systems in Chemical Research

Substituted aromatic systems are fundamental to many areas of chemical research, including medicinal chemistry, materials science, and agrochemicals. ijrar.orgwisdomlib.org The arrangement of substituents on the aromatic ring dictates the molecule's three-dimensional shape, polarity, and reactivity. numberanalytics.com Aromatic substitution is a foundational reaction in organic chemistry that allows for the introduction of various functional groups onto an aromatic ring, which can significantly alter the physical, chemical, and biological properties of the molecule. numberanalytics.com

The strategic importance of these systems lies in their ability to serve as scaffolds for constructing complex molecular architectures. numberanalytics.com For instance, in drug discovery, the aromatic core of a molecule often interacts with biological targets, and the substituents are varied to optimize potency, selectivity, and pharmacokinetic properties. In materials science, substituted aromatic compounds are used to create polymers, dyes, and other functional materials with specific optical, electronic, or mechanical properties. ijrar.org

Overview of Current Research Trajectories for 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene and Related Structures

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structure suggests several potential research trajectories based on the known reactivity of related fluoronitrobenzene derivatives.

Current research in this area is likely to focus on several key aspects:

Nucleophilic Aromatic Substitution (SNAr) Reactions: The presence of both a nitro group and a fluorine atom makes the aromatic ring highly susceptible to nucleophilic attack. Research would likely explore the regioselectivity of these reactions, investigating which positions on the ring are most reactive towards various nucleophiles. The directing effects of the methoxy (B1213986) and methyl groups would be of particular interest.

Synthesis of Heterocyclic Compounds: Fluoronitrobenzene derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form heterocycles that are prevalent in pharmaceuticals and other biologically active molecules.

Development of Novel Synthetic Methodologies: The unique substitution pattern of this compound could be utilized to develop new synthetic methods. This might involve exploring its reactivity in cross-coupling reactions or other transition metal-catalyzed transformations.

Medicinal Chemistry Applications: Given the prevalence of substituted aromatic systems in drug molecules, research could be directed towards synthesizing derivatives of this compound and evaluating their biological activities. The specific combination of functional groups might lead to compounds with interesting pharmacological profiles.

The following data tables provide a summary of the key properties of this compound and a comparison with a related compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H8FNO3 |

| Molecular Weight | 185.15 g/mol |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Not specified |

Table 2: Spectroscopic Data for a Structurally Similar Compound (1-Fluoro-2,5-dimethoxy-4-nitrobenzene) mdpi.com

| Spectroscopic Data | Value |

| ¹H NMR | Data available in cited literature |

| ¹³C NMR | Data available in cited literature |

| Mass Spectrometry (EI-MS) | Data available in cited literature |

| Infrared (FT-IR) | Data available in cited literature |

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-methoxy-5-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-6(9)8(10(11)12)7(4-5)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUGJMKMSOSKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 1 Fluoro 3 Methoxy 5 Methyl 2 Nitrobenzene

Reactivity Profiles of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. It activates the ring for certain reactions and is itself a key site for chemical transformation, primarily through reduction.

Selective Reduction to Amino Derivatives

The most prominent reaction of the nitro group in 1-fluoro-3-methoxy-5-methyl-2-nitrobenzene is its reduction to an amino group, yielding 5-fluoro-3-methoxy-1-methyl-2-aminobenzene. This transformation is fundamental in organic synthesis as aromatic amines are crucial intermediates for dyes, pharmaceuticals, and agrochemicals. jsynthchem.com The challenge lies in achieving chemoselectivity, preserving the fluoro and methoxy (B1213986) groups, which can be sensitive to certain reducing conditions. jsynthchem.com

A variety of methods can be employed for this reduction, each with its own advantages regarding yield, selectivity, and reaction conditions. Catalytic hydrogenation using reagents like hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd/C) is a common and efficient method. However, care must be taken to avoid hydrodefluorination (replacement of the fluorine atom with hydrogen). Alternative methods using dissolving metals, such as tin (Sn) or iron (Fe) in acidic media (e.g., HCl), are robust and less likely to affect the C-F bond. More modern and milder conditions, such as using sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts like iron(II) chloride (FeCl₂), have shown high selectivity for nitro group reduction in the presence of sensitive functional groups like esters, and similar selectivity is expected here. thieme-connect.com

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent/System | Typical Conditions | Expected Product | Selectivity Notes |

| H₂ / Pd/C | Methanol or Ethanol, room temp., 1-4 atm H₂ | 5-Fluoro-3-methoxy-1-methyl-2-aminobenzene | Highly efficient, but risk of hydrodefluorination. |

| Fe / HCl or NH₄Cl | Ethanol/Water, reflux | 5-Fluoro-3-methoxy-1-methyl-2-aminobenzene | Classic, cost-effective method with good selectivity. |

| SnCl₂·2H₂O / HCl | Ethanol, reflux | 5-Fluoro-3-methoxy-1-methyl-2-aminobenzene | Effective and generally selective for the nitro group. |

| NaBH₄ / FeCl₂ | THF/Water, room temp. | 5-Fluoro-3-methoxy-1-methyl-2-aminobenzene | Mild conditions with high chemoselectivity. thieme-connect.com |

Intramolecular Cyclization Reactions

The ortho positioning of the nitro group relative to the other substituents creates opportunities for intramolecular cyclization reactions, typically following a reductive step. These reactions are powerful tools for constructing heterocyclic ring systems. For instance, the Cadogan-Sundberg reaction involves the deoxygenation of a nitro group, often by a trivalent phosphorus reagent like triethyl phosphite, to generate a highly reactive nitrene intermediate. organicreactions.orgresearchgate.net If a suitable unsaturated moiety is present in a neighboring position, this nitrene can undergo cyclization.

While the parent molecule does not have a group that can directly participate in such a cyclization, derivatization can enable this pathway. For example, if the methyl group were functionalized to contain a vinyl or phenyl group, reductive cyclization could lead to the formation of indole (B1671886) or carbazole (B46965) derivatives, respectively. researchgate.net Alternatively, transformation of another substituent can set the stage for cyclization. If the methoxy group is first converted to a phenoxy group (via demethylation followed by etherification), the resulting 2-nitrodiphenyl ether derivative could undergo gas-phase electrophilic cyclization upon protonation of the nitro group to form a phenoxazine (B87303) cation. nih.gov

Reactivity of the Fluorine Atom

The fluorine atom's reactivity is profoundly influenced by the electronic effects of the other substituents on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the powerful electron-withdrawing capacity of the nitro group located ortho to it. The nitro group stabilizes the negative charge in the Meisenheimer complex—the key intermediate formed during the nucleophilic attack—thereby lowering the activation energy for the substitution. masterorganicchemistry.com In SNAr reactions, fluoride (B91410) is an excellent leaving group because its high electronegativity polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic, while the bond-breaking step is not rate-determining. masterorganicchemistry.com

A wide range of nucleophiles can displace the fluoride ion, providing a versatile method for introducing new functional groups. Oxygen nucleophiles (like alkoxides and phenoxides), nitrogen nucleophiles (such as primary and secondary amines), and sulfur nucleophiles (e.g., thiolates) all react efficiently under relatively mild conditions to yield a diverse array of substituted products. nih.govnih.govbeilstein-journals.org

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Typical Solvent | Expected Product |

| Oxygen | Sodium Methoxide (NaOMe) | Methanol (MeOH) | 1,3-Dimethoxy-5-methyl-2-nitrobenzene |

| Nitrogen | Piperidine | Dimethylformamide (DMF) | 1-(3-Methoxy-5-methyl-2-nitrophenyl)piperidine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Dimethylformamide (DMF) | 3-Methoxy-5-methyl-2-nitro-1-(phenylthio)benzene |

Activation and Derivatization via Fluorine

The activation of the fluorine atom by the ortho-nitro group is a cornerstone of this molecule's utility in synthesis. This electronic activation facilitates the creation of new carbon-heteroatom bonds under predictable and often mild conditions. mdpi.com This pathway is frequently exploited for the derivatization of molecules for various applications. For example, reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) are classic tools for the derivatization of amino acids and peptides for analysis, highlighting the high reactivity of activated aryl fluorides with amine nucleophiles. sigmaaldrich.comresearchgate.net

Similarly, this compound can be used as a scaffold to build more complex molecules. The SNAr reaction can be the initial step in a sequence leading to the synthesis of heterocyclic compounds. For instance, reaction with a bifunctional nucleophile could be followed by a subsequent intramolecular cyclization. This strategy allows for the construction of diverse molecular architectures from a single, activated precursor. researchgate.net

Transformations of the Methoxy Group

The methoxy group is generally stable, but it can be transformed, most commonly through ether cleavage (demethylation) to yield a phenol. This reaction typically requires strong reagents to break the strong sp² C-O bond. Common reagents for this transformation include strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃).

The choice of reagent must consider the presence of the other functional groups on the ring. For instance, while HBr is effective, the high temperatures often required might lead to undesired side reactions. Boron tribromide is a powerful and often preferred reagent that can effect demethylation under milder conditions, typically in an inert solvent like dichloromethane (B109758) at or below room temperature. The reaction would convert the methoxy group into a hydroxyl group, yielding 2-fluoro-6-methyl-3-nitrophenol. This phenolic product opens up new avenues for further functionalization, such as etherification or esterification reactions at the hydroxyl position. Enzymatic O-demethylation of related nitroanisoles has also been reported, though this is a specialized application. nih.govnih.gov

Demethylation Reactions

The demethylation of the methoxy group in aryl methyl ethers is a common transformation to yield the corresponding phenol. While specific studies on this compound are not extensively documented, analogous reactions on substituted nitroanisoles provide insight into the expected reactivity. Reagents such as boron tribromide (BBr₃) are effective for the cleavage of aryl methyl ethers. The reaction proceeds through the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.

The presence of the electron-withdrawing nitro group can influence the reaction conditions required for demethylation. Generally, electron-withdrawing groups can make the ether oxygen less basic, potentially requiring harsher conditions for the reaction to proceed.

Cleavage of Ether Linkages

Beyond demethylation, the ether linkage can be cleaved under various conditions. Strong acids like hydroiodic acid (HI) are classic reagents for this purpose, proceeding via a protonated ether intermediate followed by nucleophilic attack by iodide. The reactivity of the ether is influenced by the electronic nature of the aromatic ring. The electron-withdrawing nitro group deactivates the ring, which can affect the ease of protonation of the ether oxygen.

Functionalization of the Methyl Group

The methyl group attached to the aromatic ring is also a site for chemical modification, primarily through oxidation reactions.

Side-Chain Modifications and Oxidations

The methyl group of nitrotoluene derivatives can be oxidized to a carboxylic acid group using strong oxidizing agents. A common reagent for this transformation is potassium permanganate (B83412) (KMnO₄) in an alkaline solution, followed by acidification. The reaction involves the initial abstraction of a benzylic hydrogen atom, which is facilitated by the stability of the resulting benzylic radical. The presence of other substituents on the ring can influence the rate and efficiency of this oxidation. For instance, the synthesis of 2-fluoro-4-nitrobenzoic acid from 2-fluoro-4-nitrotoluene (B45272) is achieved using potassium permanganate. chemicalbook.com

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

| 2-Fluoro-4-nitrotoluene | KMnO₄ / NaOH | 2-Fluoro-4-nitrobenzoic acid | 73.7% | chemicalbook.com |

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring towards electrophilic substitution is a key aspect of the chemistry of this compound. The outcome of such reactions is governed by the directing and activating/deactivating effects of the existing substituents.

Electrophilic Aromatic Substitution Patterns on the Fluoronitrobenzene Core

The benzene (B151609) ring in this compound has two available positions for electrophilic attack. The directing effects of the four substituents determine the regioselectivity of these reactions.

Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Methyl group (-CH₃): A weakly activating, ortho, para-directing group through inductive effects and hyperconjugation.

Fluorine atom (-F): A weakly deactivating, ortho, para-directing group. Its inductive electron withdrawal outweighs its resonance electron donation.

Nitro group (-NO₂): A strongly deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

The positions for potential electrophilic substitution are C4 and C6. The directing effects of the substituents on these positions are as follows:

Position C4:

Para to the methoxy group (activating)

Ortho to the methyl group (activating)

Meta to the fluorine atom (not strongly directing)

Ortho to the nitro group (deactivating)

Position C6:

Ortho to the methoxy group (activating)

Para to the methyl group (activating)

Ortho to the fluorine atom (deactivating)

Meta to the nitro group (directing)

Influence of Substituents on Regioselectivity and Reaction Rates

In cases of multiple substituents, the most powerfully activating group generally dictates the position of substitution. In this molecule, the methoxy group is the strongest activating group. Therefore, electrophilic substitution is most likely to be directed to the positions ortho and para to the methoxy group. The para position (C4) is also ortho to the activating methyl group. The ortho position (C6) is meta to the deactivating nitro group.

When directing groups are in opposition, the outcome can be a mixture of products or can be dominated by the strongest activating group. minia.edu.eg The activating effects of the methoxy and methyl groups work in concert to direct incoming electrophiles to positions 4 and 6. The deactivating nitro group directs meta to itself, which also corresponds to position 6. The deactivating fluorine atom directs ortho/para, but its effect is weaker than the activating groups.

Given the synergistic activating effects of the methoxy and methyl groups at position 4, and the combined directing influence of the methoxy and nitro groups towards position 6, predicting the major product requires careful consideration of the relative strengths of these effects. Steric hindrance may also play a role, potentially favoring substitution at the less hindered position. Generally, activating groups have a more pronounced directing effect than deactivating groups. lumenlearning.comlibretexts.org Therefore, the methoxy and methyl groups are expected to be the dominant directing influences.

| Substituent | Electronic Effect | Directing Effect |

| -OCH₃ | Strongly Activating (+R > -I) | Ortho, Para |

| -CH₃ | Weakly Activating (+I) | Ortho, Para |

| -F | Weakly Deactivating (-I > +R) | Ortho, Para |

| -NO₂ | Strongly Deactivating (-I, -R) | Meta |

Mechanistic Investigations of Reactions Involving 1 Fluoro 3 Methoxy 5 Methyl 2 Nitrobenzene

Elucidation of Reaction Pathways and Transition States

There is no available research that elucidates the specific reaction pathways or characterizes the transition states for reactions involving 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene.

Kinetic and Thermodynamic Parameters of Key Transformations

No experimental or computational data on the kinetic or thermodynamic parameters for any transformations of this compound have been reported in the scientific literature.

Solvent Effects and Catalytic Influences on Reaction Mechanisms

There are no studies available that investigate the effects of different solvents or the influence of catalysts on the reaction mechanisms of this compound.

Spectroscopic and Diffraction Methodologies for Structural Elucidation of 1 Fluoro 3 Methoxy 5 Methyl 2 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene. By analyzing the behavior of atomic nuclei in a magnetic field, different NMR experiments can map out the complete molecular architecture.

Proton (¹H) NMR Studies, including Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying four distinct signals corresponding to the different proton environments in the molecule.

Aromatic Protons: The benzene (B151609) ring contains two non-equivalent aromatic protons. Due to the surrounding electron-withdrawing (fluoro, nitro) and electron-donating (methoxy, methyl) groups, their chemical shifts would appear in the downfield region, typically between δ 6.5 and 8.5 ppm. The proton at the C4 position and the proton at the C6 position will appear as distinct signals. Their multiplicity will be influenced by coupling to the fluorine atom. The proton at C6, being ortho to the fluorine at C1, would likely appear as a doublet of doublets due to coupling with the C4 proton (⁴JHH) and the fluorine atom (³JHF). The proton at C4 would similarly be split by the C6 proton (⁴JHH) and the fluorine atom (⁴JHF).

Methoxy (B1213986) Protons: The three protons of the methoxy group (-OCH₃) are equivalent and are not coupled to other protons. Therefore, they will produce a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Methyl Protons: The three protons of the methyl group (-CH₃) are also equivalent and will appear as a singlet, generally in the range of δ 2.3-2.6 ppm.

Coupling constant analysis is crucial for confirming the substitution pattern. The magnitude of the proton-fluorine coupling constants (JHF) is particularly informative. Ortho coupling (³JHF) is typically larger than meta (⁴JHF) or para (⁵JHF) coupling, helping to assign the specific positions of the protons relative to the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 (Aromatic) | 6.8 - 7.2 | d | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 4-6 Hz |

| H-6 (Aromatic) | 6.7 - 7.1 | d | ⁴JHH ≈ 2-3 Hz, ³JHF ≈ 8-10 Hz |

| -OCH₃ | 3.8 - 4.0 | s | N/A |

| -CH₃ | 2.3 - 2.6 | s | N/A |

s = singlet, d = doublet

Carbon-13 (¹³C) NMR Studies for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework. For this compound, eight distinct signals are expected, one for each unique carbon atom.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the δ 100-170 ppm range. The carbons directly attached to electronegative substituents (F, O, N) will be the most deshielded. The carbon attached to the fluorine atom (C1) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large (240-260 Hz). Other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF).

Methoxy Carbon: The carbon of the -OCH₃ group is expected to appear around δ 55-65 ppm.

Methyl Carbon: The methyl carbon signal will be found in the upfield region, typically around δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-F) | 155 - 165 (d, ¹JCF ≈ 250 Hz) |

| C2 (-NO₂) | 140 - 150 |

| C3 (-OCH₃) | 145 - 155 |

| C4 | 110 - 120 |

| C5 (-CH₃) | 135 - 145 |

| C6 | 105 - 115 |

| -OCH₃ | 55 - 65 |

| -CH₃ | 15 - 25 |

d = doublet

Fluorine-19 (¹⁹F) NMR Applications for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for directly probing the fluorine atom's environment. For this molecule, the spectrum would show a single signal, as there is only one fluorine atom. The chemical shift of this signal is indicative of the electronic environment around the fluorine. For fluoronitrobenzene derivatives, the signal is expected in a range of -110 to -140 ppm relative to a standard like CFCl₃. rsc.orgspectrabase.com The signal would be split by coupling to the nearby aromatic protons, H-6 (³JHF) and H-4 (⁴JHF), likely appearing as a doublet of doublets.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides essential data, 2D NMR experiments are required for definitive structural confirmation by establishing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings. youtube.comyoutube.com A COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H-4 and H-6), confirming their coupling relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). youtube.com It would show correlations between the H-4 signal and the C4 signal, the H-6 signal and the C6 signal, the methoxy protons and the methoxy carbon, and the methyl protons and the methyl carbon. This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) C-H couplings and is crucial for piecing together the molecular skeleton. youtube.com Key HMBC correlations would include:

The methoxy protons showing a correlation to the C3 carbon.

The methyl protons showing correlations to the C4, C5, and C6 carbons.

The aromatic proton H-4 showing correlations to C2, C3, C5, and C6.

The aromatic proton H-6 showing correlations to C1, C2, C4, and C5.

Collectively, these 2D NMR experiments provide an interlocking web of correlations that allows for the complete and unambiguous assignment of every proton and carbon in the this compound structure.

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₈FNO₃, corresponding to a molecular weight of 185.15 g/mol . chemicalbook.com

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺).

The fragmentation pattern in electron ionization (EI) mass spectrometry can provide valuable structural clues. Plausible fragmentation pathways for this compound could include:

Loss of the nitro group (-NO₂, 46 Da) to give a fragment ion at m/z 139.

Loss of a methyl radical (-CH₃, 15 Da) from the methoxy group or the ring to yield a fragment at m/z 170.

Loss of a methoxy radical (-OCH₃, 31 Da) to produce an ion at m/z 154. mdpi.com

Subsequent loss of carbon monoxide (CO, 28 Da) from fragment ions is also a common pathway for aromatic compounds.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity |

| 185 | [M]⁺ |

| 170 | [M - CH₃]⁺ |

| 155 | [M - NO]⁺ |

| 154 | [M - OCH₃]⁺ |

| 139 | [M - NO₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, allowing for the identification of its functional groups.

The IR spectrum of this compound would exhibit several characteristic absorption bands:

N-O Stretching: The most prominent peaks would be the strong, characteristic asymmetric and symmetric stretches of the nitro (NO₂) group, appearing around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. rsc.orgmdpi.com

C-O Stretching: A strong absorption corresponding to the aryl-alkyl ether linkage (Ar-O-CH₃) would be observed in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups would be seen just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C-F Stretching: A strong band for the C-F stretch is expected in the 1100-1250 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of variable intensity would be present in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the benzene ring.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes, which are often strong in Raman spectra.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1370 |

| Aryl Ether (C-O) | Asymmetric Stretch | 1200 - 1275 |

| C-F | Stretch | 1100 - 1250 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a definitive solid-state structure of a molecule. For complex substituted aromatic compounds like this compound and its derivatives, X-ray crystallography confirms the regiochemistry of the substituents on the benzene ring, which can be ambiguous to determine by other spectroscopic methods alone. Furthermore, it reveals the molecule's conformation, including the planarity of the benzene ring and the orientation of its various functional groups, and provides insight into the intermolecular interactions that govern the crystal packing.

While specific crystallographic data for this compound is not publicly available in crystallographic databases as of the latest searches, the analysis of closely related structures provides significant insight into the expected structural features. The study of these analogues demonstrates the power of X-ray crystallography in elucidating the nuanced structural details of substituted nitrobenzenes.

Detailed research findings on derivatives such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene and 1-Chloro-2-methyl-3-nitrobenzene highlight key structural trends. For instance, in the crystal structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, it was found that there were two chemically identical molecules in the asymmetric unit, with no significant intermolecular interactions observed in the solid state. mdpi.com This provides a baseline for understanding the packing behavior of similar molecules.

In another relevant study on 1-Chloro-2-methyl-3-nitrobenzene, it was observed that the mean plane of the nitro group is twisted away from the mean plane of the aromatic ring by 38.81 (5)°. researchgate.net This deviation from coplanarity is a common feature in ortho-substituted nitrobenzenes and is attributed to the steric hindrance between the adjacent substituents. Such torsional angles are critical in understanding the electronic and reactive properties of the molecule, as the degree of conjugation between the nitro group and the benzene ring is affected.

The crystallographic data for these derivatives are summarized in the interactive table below, showcasing the type of precise structural information that can be obtained.

Interactive Table: Crystallographic Data for Derivatives of this compound

| Compound | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene mdpi.com | 1-Chloro-2-methyl-3-nitrobenzene researchgate.net |

| Chemical Formula | C₈H₈FNO₄ | C₇H₆ClNO₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | Cc | P2₁/c |

| a (Å) | 7.9538(6) | 7.4789(4) |

| b (Å) | 13.5379(11) | 8.0163(4) |

| c (Å) | 16.0790(13) | 12.8719(6) |

| α (°) ** | 90 | 90 |

| β (°) | 89.983(6) | 99.118(2) |

| γ (°) | 90 | 90 |

| Volume (ų) ** | 1730.1(2) | 761.50(7) |

| Z | 8 | 4 |

| Temperature (K) | 298.4(4) | 125 |

This data illustrates the precision of X-ray crystallography. The unit cell parameters (a, b, c, α, β, γ) define the size and shape of the unit cell, the smallest repeating unit of the crystal lattice. The space group provides information about the symmetry elements present in the crystal. The value of Z indicates the number of molecules in the unit cell. This information, combined with the atomic coordinates, allows for a complete and unambiguous description of the molecule's structure in the solid state.

Computational Chemistry and Theoretical Studies of 1 Fluoro 3 Methoxy 5 Methyl 2 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Geometry Optimization and Conformational Analysis

The first step in a computational study of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene would involve geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. The presence of the methoxy (B1213986) and nitro groups, which can rotate relative to the benzene (B151609) ring, necessitates a conformational analysis to identify the global minimum energy structure.

| Parameter | Optimized Value |

| C-C bond lengths (ring) | ~1.39 - 1.41 Å |

| C-N bond length | ~1.47 Å |

| N-O bond lengths | ~1.22 Å |

| C-F bond length | ~1.35 Å |

| C-O (methoxy) bond length | ~1.36 Å |

| O-C (methyl) bond length | ~1.43 Å |

| Dihedral Angle (C-C-N-O) | Varies with conformation |

| Dihedral Angle (C-C-O-C) | Varies with conformation |

Note: The values presented are typical and would be precisely determined through DFT calculations.

Analysis of Frontier Molecular Orbitals (FMOs) and Electron Density Distribution

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For this compound, the electron-withdrawing nitro group and the electron-donating methoxy and methyl groups would significantly influence the distribution of these orbitals. The electron density is expected to be higher around the oxygen atoms of the nitro and methoxy groups, as well as the fluorine atom.

| Orbital | Energy (eV) | Primary Localization |

| HOMO | (Calculated Value) | Expected to be primarily on the benzene ring and the methoxy group. |

| LUMO | (Calculated Value) | Expected to be localized predominantly on the nitro group. |

| HOMO-LUMO Gap | (Calculated Value) |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitro group's oxygen atoms and the fluorine atom, indicating susceptibility to electrophilic attack. Positive potential regions (blue) would be found around the hydrogen atoms.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can aid in the interpretation of experimental spectra. Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in infrared (IR) and Raman spectroscopy.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (methyl) | (Calculated Value) |

| ¹H (ring) | (Calculated Value) |

| ¹³C (ring) | (Calculated Value) |

| ¹³C (methyl) | (Calculated Value) |

| ¹⁹F | (Calculated Value) |

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be employed to investigate potential chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways, locate the transition state structures, and calculate the activation energies. This information is vital for understanding reaction mechanisms and kinetics.

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a class of compounds including this compound, QSRR models could be developed to predict specific aspects of their behavior based on calculated molecular descriptors, such as electronic parameters, steric factors, and hydrophobicity.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Versatile Synthetic Building Block for Complex Molecules

There is no specific information available in the search results detailing the use of 1-Fluoro-3-methoxy-5-methyl-2-nitrobenzene as a versatile building block for the synthesis of complex molecules. Research on related compounds shows that substituted fluoro-nitroaromatics are valuable intermediates, but direct evidence for this specific isomer is lacking.

Synthesis of Novel Derivatives with Modified Reactivity Profiles

No documented studies were found that focus on the synthesis of novel derivatives from this compound to achieve modified reactivity profiles.

Exploration in the Development of Functional Materials (e.g., optoelectronic, polymeric)

The role of this compound in the development of functional materials, including optoelectronic or polymeric materials, is not described in the available literature. While fluorinated polymers are a significant class of materials, the contribution of this specific monomer has not been reported.

Role in the Synthesis of Ligands and Catalysts for Specific Reactions

Information regarding the application of this compound in the synthesis of specialized ligands and catalysts for chemical reactions could not be located.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-fluoro-3-methoxy-5-methyl-2-nitrobenzene given the steric and electronic effects of its substituents?

- Methodological Answer : The synthesis of nitroaromatic compounds requires careful control of directing effects. For example, the nitro group at position 2 acts as a meta-director, while the methoxy group at position 3 is ortho/para-directing. To avoid competing substitution pathways, sequential functionalization is recommended. Start by introducing the nitro group first, followed by fluorination and methoxy/methyl groups, using protecting groups where necessary. Evidence from similar compounds (e.g., 1,4-difluoro-2-methyl-3-nitrobenzene) highlights the importance of temperature control to minimize side reactions .

Q. What analytical techniques are most effective for confirming the regiochemical structure of this compound?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and ¹⁹F) is critical. The fluorine atom’s deshielding effect and coupling patterns can resolve ambiguities in substitution positions. For instance, in related fluoronitrobenzene derivatives, ¹⁹F NMR chemical shifts vary predictably based on neighboring substituents (e.g., nitro groups cause downfield shifts of ~5–10 ppm). Mass spectrometry (HRMS) and IR spectroscopy (for nitro group confirmation at ~1520 cm⁻¹) provide complementary validation .

Q. How can researchers mitigate challenges in purifying this compound due to its hydrophobic nature?

- Methodological Answer : Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is effective. For highly nonpolar derivatives like nitroaromatics, recrystallization in ethanol/water mixtures improves yield and purity. Evidence from fluorinated benzaldehyde derivatives (e.g., 3-fluoro-5-nitrobenzaldehyde) shows that slow cooling during recrystallization minimizes co-precipitation of impurities .

Advanced Research Questions

Q. What strategies address contradictory regioselectivity data in electrophilic substitution reactions involving poly-substituted nitroaromatics?

- Methodological Answer : Computational tools (DFT calculations) can predict dominant reaction pathways. For example, in this compound, the nitro group’s electron-withdrawing effect dominates over the methoxy group’s electron-donating effect, directing incoming electrophiles to position 5. Experimental validation via competitive reactions (e.g., bromination) and cross-referencing with analogous compounds (e.g., 1-ethyl-2-fluoro-4-methoxy-5-nitrobenzene) can resolve discrepancies .

Q. How do steric effects from the methyl group at position 5 influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Steric hindrance at position 5 reduces accessibility for bulky nucleophiles. Kinetic studies using substituted anilines or thiols can quantify this effect. For example, in 2-fluoro-3-methyl-6-nitroaniline, the methyl group reduces reaction rates by ~40% compared to non-methylated analogs. Adjusting solvent polarity (e.g., DMF vs. DMSO) or using phase-transfer catalysts can mitigate steric limitations .

Q. What advanced spectroscopic methods are recommended for detecting trace decomposition products in aged samples of fluorinated nitroaromatics?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) is ideal for identifying nitro group reduction products (e.g., amino derivatives) or demethylation byproducts. For example, in 5-fluoro-2-hydroxybenzoic acid, degradation pathways were elucidated using tandem MS fragmentation patterns .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting melting point data for fluorinated nitroaromatics reported in literature?

- Methodological Answer : Variations in melting points often arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) can identify polymorphs, while thermogravimetric analysis (TGA) detects solvent retention. For instance, 3-fluoro-4-hydroxy-5-methoxybenzaldehyde exhibited a 5°C variation in mp due to hydration states, resolved via drying under vacuum .

Q. What experimental controls are essential when comparing catalytic efficiency in fluorination reactions of nitroaromatics?

- Methodological Answer : Use internal standards (e.g., 1-fluoronaphthalene) to normalize reaction yields and account for batch-to-batalyst variability. For example, in the synthesis of 1-fluoro-2-nitrobenzene, inconsistent yields were traced to moisture sensitivity of the fluorinating agent, resolved by rigorous solvent drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.